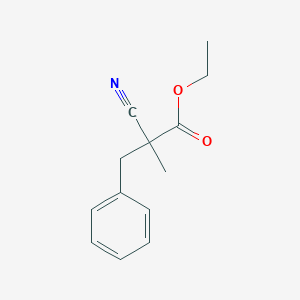
Ethyl 2-cyano-2-methyl-3-phenylpropanoate
Descripción general
Descripción
Ethyl 2-cyano-2-methyl-3-phenylpropanoate is a chemical compound with the CAS Number: 104876-35-9 . It has a molecular weight of 217.27 and its IUPAC name is this compound . The compound is typically stored at 4°C and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15NO2/c1-3-16-12(15)13(2,10-14)9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3 . This code provides a detailed description of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, esters like this one can undergo a variety of reactions. For example, they can participate in Claisen Condensation reactions, which are similar to aldol reactions .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, density, and solubility were not found in the available resources.Aplicaciones Científicas De Investigación
1. NMR Studies and Isomer Analysis
Ethyl 2-cyano-2-methyl-3-phenylpropanoate has been used in proton magnetic resonance (NMR) studies. For instance, a study by Giralt, López, and Álvarez (1975) analyzed its isomeric forms using an aromatic solvent-induced shift experiment. This research contributed to understanding the geometry of different isomers of such compounds (Giralt, López, & Álvarez, 1975).
2. Chemical Synthesis and Transformation
This compound also plays a role in chemical synthesis. For instance, Abe and Suehiro (1982) studied its transformation into cyclopropane derivatives in the Blaise rearrangement, highlighting its utility in synthesizing structurally complex molecules (Abe & Suehiro, 1982).
3. Pharmaceutical Chemistry Applications
In pharmaceutical chemistry, it serves as a precursor in the synthesis of various compounds. Grigoryan et al. (2011) demonstrated its use in creating a range of medicinal compounds, showing its versatility in drug development (Grigoryan et al., 2011).
4. Understanding Crystal Packing Interactions
The study of crystal packing interactions is another area where this compound finds application. Zhang, Wu, and Zhang (2011) explored how it forms specific molecular interactions in crystalline structures, which is crucial for material science and engineering (Zhang, Wu, & Zhang, 2011).
5. Enzymatic Studies
It is also used in enzymatic studies, such as the work by Ribeiro, Passaroto, and Brenelli (2001), who investigated its enzymatic hydrolysis using ultrasound, contributing to our understanding of enzyme-substrate interactions (Ribeiro, Passaroto, & Brenelli, 2001).
6. Microbial Biotransformation Research
In microbial biotransformation research, Contente et al. (2012) used it to prepare optically pure aromatic molecules, highlighting its role in developing chiral compounds for various applications (Contente et al., 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H312, H315, H319, and H335 . These codes indicate that the compound can be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Mecanismo De Acción
Target of Action
Ethyl 2-cyano-2-methyl-3-phenylpropanoate is a complex organic compound with a molecular weight of 217.27
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects requires detailed studies of the compound’s interaction with its targets and the subsequent cellular responses.
Propiedades
IUPAC Name |
ethyl 2-cyano-2-methyl-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-3-16-12(15)13(2,10-14)9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKQIBZXKNXEAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CC1=CC=CC=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




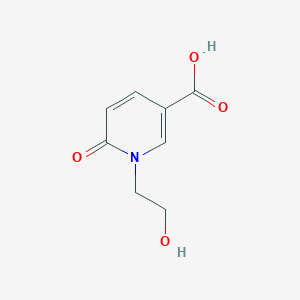



![2-[2-(1H-1,2,4-triazol-1-yl)acetamido]acetic acid](/img/structure/B3374841.png)
![4-[(4-Isocyanatopiperidin-1-yl)sulfonyl]morpholine](/img/structure/B3374854.png)

![4-Chloro-1-(1-methylethyl)-1H-imidazo[4,5-C]pyridine](/img/structure/B3374861.png)
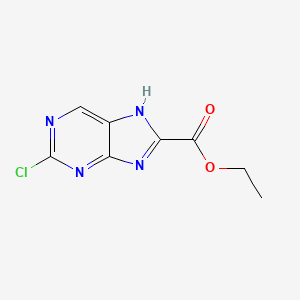
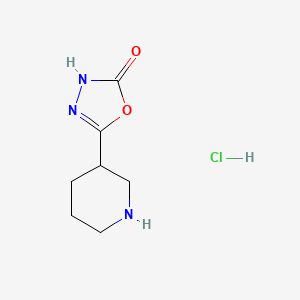
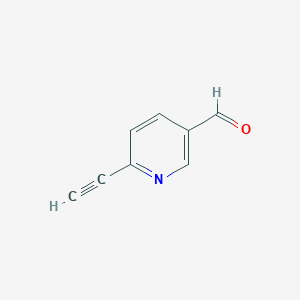
![2-methyl-5-[(4-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B3374912.png)
